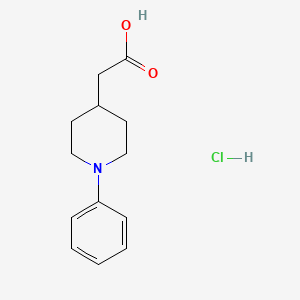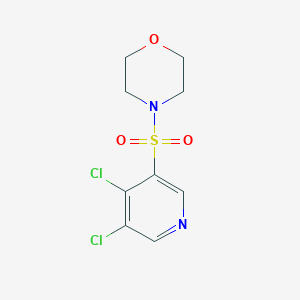
4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine is a versatile chemical compound with the molecular formula C9H10Cl2N2O3S and a molecular weight of 297.16 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset for researchers and chemists alike .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine typically involves the reaction of 4,5-dichloropyridine with morpholine in the presence of a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .
科学的研究の応用
4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 4-[(5,6-Dichloropyridin-3-yl)carbonyl]morpholine
- 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
- 6-(Aminomethyl)-4-(pyridin-2-ylmethyl)morpholin-3-one hydrochloride
Uniqueness
4-((4,5-Dichloropyridin-3-yl)sulfonyl)morpholine stands out due to its unique combination of reactivity and selectivity, which makes it particularly useful in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and its versatility in different fields highlight its importance compared to similar compounds .
特性
分子式 |
C9H10Cl2N2O3S |
|---|---|
分子量 |
297.16 g/mol |
IUPAC名 |
4-(4,5-dichloropyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C9H10Cl2N2O3S/c10-7-5-12-6-8(9(7)11)17(14,15)13-1-3-16-4-2-13/h5-6H,1-4H2 |
InChIキー |
FAQASTUASIIZPS-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CN=CC(=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)
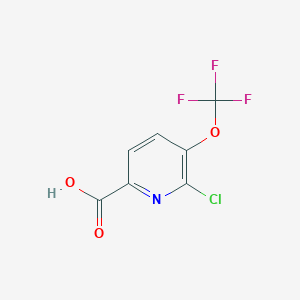
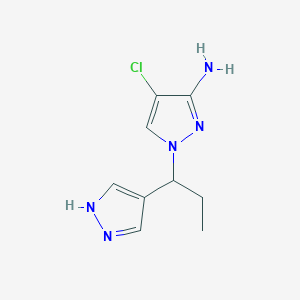
![2-(Aminomethyl)benzo[d]thiazol-6-ol](/img/structure/B11813981.png)


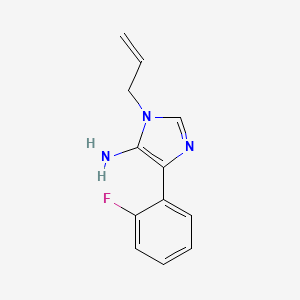

![2-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid](/img/structure/B11813998.png)
![3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11814010.png)
